molecular formula C7H6INO2 B1586287 2-Iodo-4-methyl-1-nitrobenzene CAS No. 52488-29-6

2-Iodo-4-methyl-1-nitrobenzene

Cat. No. B1586287
CAS RN: 52488-29-6
M. Wt: 263.03 g/mol
InChI Key: DJDSQNLIZRLTHJ-UHFFFAOYSA-N
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Description



  • 2-Iodo-4-methyl-1-nitrobenzene is a chemical compound with the molecular formula C~7~H~6~INO~2~.

  • It is a pale yellow to reddish-yellow crystalline solid.

  • The IUPAC name for this compound is 2-iodo-1-methyl-4-nitrobenzene.





  • Synthesis Analysis



    • 2-Iodo-4-methyl-1-nitrobenzene can be synthesized through various methods, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines.





  • Molecular Structure Analysis



    • The molecular structure of 2-Iodo-4-methyl-1-nitrobenzene consists of a benzene ring substituted with an iodine atom, a methyl group, and a nitro group.





  • Chemical Reactions Analysis



    • 2-Iodo-4-methyl-1-nitrobenzene can undergo nucleophilic substitution reactions due to the presence of the nitro group.

    • The ortho and para positions to the iodine atom are more reactive due to the electron-withdrawing effect of the nitro group.





  • Physical And Chemical Properties Analysis



    • 2-Iodo-4-methyl-1-nitrobenzene is a crystalline solid with a melting point and boiling point characteristic of aromatic compounds.

    • It has low water solubility and moderate volatility.




  • Scientific Research Applications

    Nanowire Construction

    2-Iodo-4-methyl-1-nitrobenzene has been explored in the construction of nanowires. A study by Jiang, Wang, and Deng (2007) demonstrated the formation of 1-iodo-4-nitrobenzene molecules into nanowires on graphite surfaces at room temperature. This finding suggests potential applications in nanotechnology and materials science (Jiang, Wang, & Deng, 2007).

    Molecular Interactions

    Merz (2003) investigated the crystal packing of similar compounds like 1-iodo-3-nitrobenzene and 1-iodo-3,5-dinitrobenzene. These studies reveal insights into the secondary interactions involving iodine and nitro groups in such molecules, which can be crucial in understanding the chemical behavior of related compounds (Merz, 2003).

    Catalytic Applications

    Paganelli et al. (2015) explored the use of a biogenerated Pd-polysaccharide catalyst in the treatment of nitrocompounds like 1-iodo-4-nitrobenzene. This research indicates potential applications in catalysis and environmental remediation (Paganelli et al., 2015).

    Photochemical Studies

    Latterini et al. (2001) studied the photochemical behavior of compounds including 4-iodo-nitrobenzene. These insights are valuable in the field of photochemistry, particularly in understanding the behavior of halogenated nitrobenzene derivatives under light exposure (Latterini et al., 2001).

    Electrochemical Sensing

    Vinoth, Rajaitha, and Pandikumar (2020) discussed the synthesis of a zinc stannate-graphitic carbon nitride nanocomposite for electrochemical sensing of nitrobenzene, showcasing potential applications in analytical chemistry and environmental monitoring (Vinoth, Rajaitha, & Pandikumar, 2020).

    Organic Synthesis

    Alla, Sadhu, and Punniyamurthy (2014) described an organocatalytic protocol for synthesizing benzoxazoles and benzothiazoles using 1-iodo-4-nitrobenzene, highlighting its role in facilitating C-H functionalization and bond formation in organic synthesis (Alla, Sadhu, & Punniyamurthy, 2014).

    Safety And Hazards



    • This compound is considered hazardous, and safety precautions should be followed during handling.

    • Specific hazard statements include skin and eye irritation.




  • Future Directions



    • Further research could explore alternative synthetic routes, optimization of reaction conditions, and applications of 2-Iodo-4-methyl-1-nitrobenzene in organic synthesis.




    I hope this analysis provides a comprehensive overview of 2-Iodo-4-methyl-1-nitrobenzene! If you have any additional questions or need further details, feel free to ask. 😊


    properties

    IUPAC Name

    2-iodo-4-methyl-1-nitrobenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H6INO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DJDSQNLIZRLTHJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)[N+](=O)[O-])I
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H6INO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10369918
    Record name 2-iodo-4-methyl-1-nitrobenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10369918
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    263.03 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Iodo-4-methyl-1-nitrobenzene

    CAS RN

    52488-29-6
    Record name 2-iodo-4-methyl-1-nitrobenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10369918
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3-Iodo-4-nitrotoluene
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    4
    Citations
    Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
    Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
    Number of citations: 75 pubs.acs.org
    Q Nguyen - 2014 - search.proquest.com
    This thesis studied transition metal catalyzed sp 3-CH amination reaction using aryl azides as the nitrogen source to produce N-heterocyclic compounds including indole and indoline. …
    Number of citations: 3 search.proquest.com
    F Zhou - 2016 - indigo.uic.edu
    A series of new methods of CN bond formation using azide or nitro group as nitrogen atom source were developed. The synthetic utility of these methods were demonstrated. Control …
    Number of citations: 2 indigo.uic.edu
    W Mazumdar - 2020 - search.proquest.com
    … The general procedure was followed by using 1.06 g of 2-iodo-4-methyl-1-nitrobenzene (4.02 mmol), 2.21 mL of PhMgCl (4.42 mmol) and 0.36 mL of cyclobutanone (4.82 mmol). …
    Number of citations: 2 search.proquest.com

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